Rapastinel Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

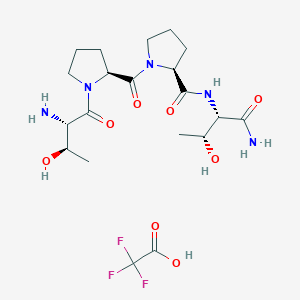

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O6.C2HF3O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;3-2(4,5)1(6)7/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);(H,6,7)/t9-,10-,11+,12+,13+,14+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWVNVCGYWOAAK-GDLIIDCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32F3N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Rapastinel Trifluoroacetate on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (B1663592) (formerly GLYX-13), a tetrapeptide (Threonine-Proline-Proline-Threonine-amide), has emerged as a significant modulator of the N-methyl-D-aspartate receptor (NMDAR) with a unique pharmacological profile. Initially characterized as a glycine-site partial agonist, recent evidence has redefined its mechanism of action as a positive allosteric modulator that acts at a novel site on the NMDAR complex. This guide provides a comprehensive technical overview of Rapastinel's interaction with NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating its complex signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Evolution of Rapastinel's Mechanism of Action: From Glycine-Site Partial Agonist to Positive Allosteric Modulator

Rapastinel was first identified as a glycine-site functional partial agonist of the NMDA receptor.[1][2][3] This initial understanding was based on its ability to modulate the glycine-binding site of the NMDAR.[1] However, subsequent and more detailed investigations have revealed a more nuanced mechanism. Current research indicates that Rapastinel binds to a novel and distinct domain on the NMDA receptor, separate from the glycine (B1666218) co-agonist binding site.[4][5] This interaction positively modulates receptor activity in the presence of glutamate (B1630785), a characteristic feature of a positive allosteric modulator (PAM).[5][6] Notably, Rapastinel's modulatory effects are observed even in the presence of competitive glycine site antagonists, further supporting its action at a distinct allosteric site.[5][7]

Quantitative Analysis of Rapastinel's Interaction with NMDA Receptors

The following tables summarize the key quantitative data from various in vitro and ex vivo studies, providing a comparative overview of Rapastinel's potency and efficacy at the NMDA receptor.

Table 1: Functional Potency of Rapastinel

| Parameter | Value | Assay System | Reference |

| Maximal Enhancement of Calcium Flux | 100 nM | Primary cortical neuron NMDA-induced calcium flux assay | [5][8] |

| Enhancement of NMDA-induced Ca2+ influx | ~30% at 10-300 nM | Cultured cortical neurons | [7] |

| Inhibition of NMDA-induced Ca2+ influx | ~25% at ≥1 µM | Cultured cortical neurons | [7] |

| Enhancement of [3H]MK-801 binding | ~130% of control at 1 µM | Rat forebrain membrane preparations | [1] |

| EC50 for [3H]MK-801 binding enhancement (vs. Glycine) | 100-350 nM (Glycine) | HEK cells expressing NR2A-D subtypes | [7] |

Table 2: Electrophysiological Effects of Rapastinel

| Parameter | Value | Experimental Setup | Reference |

| NMDAR Channel Current Elicitation | ~20% of D-serine maximum | Whole-cell patch clamp in CA1 pyramidal neurons | [9] |

| Enhancement of LTP magnitude | Maximal effect at 100 nM | Bath application on mPFC slices | [7] |

| Reduction of LTP magnitude | At 1 µM | Bath application on mPFC slices | [7] |

| Affinity Constant (Kp) | 1.3 µM | Stephenson method in oocytes | [10][11] |

| Increase in NMDAR-NR2B conductance | Persistent for 24h post-dosing | Rat Schaffer collateral-CA1 synapses | [12] |

Signaling Pathways and Downstream Effects

Rapastinel's modulation of the NMDA receptor initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. The activation of the NMDA receptor by Rapastinel leads to enhanced synaptic plasticity, a crucial process for learning and memory.[1][3] This is associated with the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.[5][13] The antidepressant effects of Rapastinel have been shown to be dependent on the release of Brain-Derived Neurotrophic Factor (BDNF).[5] Furthermore, a single dose of Rapastinel has been demonstrated to increase the density of mature dendritic spines in the medial prefrontal cortex and dentate gyrus.[1][3]

References

- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapastinel - Wikipedia [en.wikipedia.org]

- 5. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 13. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of a Promising Antidepressant: A Technical Guide to GLYX-13 Trifluoroacetate (Rapastinel)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLYX-13, also known as Rapastinel (B1663592), emerged as a promising novel antidepressant candidate with a unique mechanism of action targeting the N-methyl-D-aspartate (NMDA) receptor. This tetrapeptide, administered as a trifluoroacetate (B77799) salt, showed early potential for rapid-acting and long-lasting antidepressant effects without the psychotomimetic side effects associated with other NMDA receptor modulators like ketamine. Developed by Naurex Inc. and later acquired by Allergan, GLYX-13 progressed through preclinical and early-phase clinical trials with encouraging results, leading to a Breakthrough Therapy designation from the FDA. However, the journey of GLYX-13 ultimately concluded with disappointing results in Phase III clinical trials, where it failed to differentiate from placebo. This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of GLYX-13 Trifluoroacetate, presenting key quantitative data, detailed experimental protocols, and a dissection of its underlying signaling pathways.

Discovery and Chemical Profile

GLYX-13 (chemical name: L-Threonyl-L-prolyl-L-prolyl-L-threoninamide) is a tetrapeptide with the amino acid sequence Threonine-Proline-Proline-Threonine, existing as an amide at the C-terminus.[1] It was developed from a monoclonal antibody, B6B21, that exhibited partial agonist activity at the glycine (B1666218) site of the NMDA receptor.[2][3] The trifluoroacetate salt form is typically used for research and clinical development.

A scaled-up, column chromatography-free synthesis of GLYX-13 has been reported with an overall yield of 30%. The process involves systematically optimized coupling and deprotection reactions.

Mechanism of Action: A Novel NMDA Receptor Modulator

GLYX-13 acts as a selective modulator of the NMDA receptor, exhibiting glycine-site partial agonist properties.[2][3] Unlike NMDA receptor antagonists such as ketamine, GLYX-13 enhances NMDA receptor function, leading to a cascade of downstream effects believed to underlie its antidepressant and cognitive-enhancing properties.

Signaling Pathways

The binding of GLYX-13 to the NMDA receptor initiates a series of intracellular signaling events, primarily centered around the activation of the mTORC1 pathway and the promotion of synaptic plasticity.[4][5][6]

Preclinical Development

A battery of preclinical studies in rodent models was conducted to evaluate the efficacy and safety of GLYX-13. These studies consistently demonstrated its potential as a rapid-acting antidepressant with a favorable side-effect profile compared to ketamine.

Key Preclinical Experiments and Protocols

3.1.1. NMDA Receptor Binding Assay ([³H]MK-801)

This assay is used to determine the modulatory effects of compounds on the NMDA receptor.

-

Objective: To measure the ability of GLYX-13 to modulate the binding of the non-competitive NMDA receptor antagonist [³H]MK-801.

-

Methodology:

-

Membrane Preparation: Brains (excluding cerebella) from Wistar rats are homogenized in ice-cold Tris-HCl buffer (pH 7.4) to prepare NMDA receptor-rich membranes.[7]

-

Incubation: A 0.2 mg aliquot of the membrane preparation is incubated with 5 nM [³H]MK-801 in the presence or absence of GLYX-13 for 180 minutes at 25°C.[7]

-

Non-specific Binding: Determined in the presence of a high concentration (10 µM) of unlabeled MK-801.[7]

-

Detection: Membranes are filtered and washed. The radioactivity retained on the filters is measured using scintillation counting to determine the amount of specifically bound [³H]MK-801.[7]

-

-

Workflow Diagram:

Figure 2: Workflow for the [³H]MK-801 binding assay.

3.1.2. Forced Swim Test (FST)

A widely used behavioral test to screen for antidepressant-like activity in rodents.

-

Objective: To assess the effect of GLYX-13 on immobility time in rats forced to swim in an inescapable cylinder.

-

Methodology:

-

Apparatus: A transparent plastic cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Procedure: Rats are placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are re-exposed to the same conditions for a 5-minute test session.[8][9][10]

-

Dosing: GLYX-13 (e.g., 3 mg/kg, IV) is administered at a specified time before the test session.[11]

-

Measurement: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test is recorded and analyzed.

-

-

Workflow Diagram:

Figure 3: Protocol for the rat forced swim test.

3.1.3. Learned Helplessness Model

This model of depression involves exposing animals to inescapable stress, which can lead to deficits in subsequent escape learning.

-

Objective: To determine if GLYX-13 can reverse the escape deficits induced by inescapable foot shocks.

-

Methodology:

-

Induction: Rats are subjected to a session of inescapable foot shocks.

-

Testing: Twenty-four hours later, the rats are placed in a shuttle box where they can escape a foot shock by moving to the other side.

-

Dosing: GLYX-13 (e.g., 3 mg/kg, IV) is administered before the shuttle box testing.[11]

-

Measurement: The number of failures to escape the shock is recorded.

-

3.1.4. Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the electrical properties of neurons and the effects of compounds on ion channels.

-

Objective: To investigate the effects of GLYX-13 on NMDA receptor-mediated currents and long-term potentiation (LTP), a cellular correlate of learning and memory.

-

Methodology:

-

Slice Preparation: Brain slices containing the hippocampus or prefrontal cortex are prepared from rodents.

-

Recording: A glass micropipette forms a high-resistance seal with the membrane of a neuron, allowing for the measurement of ionic currents or changes in membrane potential.

-

LTP Induction: A high-frequency stimulation protocol is applied to a presynaptic pathway to induce LTP at synapses.[12][13]

-

Drug Application: GLYX-13 is applied to the brain slice to assess its effects on synaptic currents and LTP.

-

Summary of Preclinical Quantitative Data

| Parameter | Assay/Model | Species | Dose/Concentration | Result | Reference |

| NMDA Receptor Modulation | [³H]MK-801 Binding | Rat | 1 µM | Stimulated binding to ~130% of control | [6] |

| Antidepressant-like Effect | Forced Swim Test | Rat | 3 mg/kg, IV | Significant reduction in immobility | [11] |

| Antidepressant-like Effect | Learned Helplessness | Rat | 3 mg/kg, IV | Significant reduction in escape failures | [2][14] |

| Cognitive Enhancement | Novel Object Recognition | Mouse | 1.0 mg/kg | Reversed ketamine-induced deficits | [1] |

| Synaptic Plasticity | Hippocampal LTP | Rat | 3 mg/kg, IV (in vivo) | Facilitated LTP for up to 2 weeks | [12] |

Clinical Development

The promising preclinical data propelled GLYX-13 into a series of clinical trials to evaluate its safety and efficacy in patients with treatment-resistant depression.

Phase II Clinical Trials

Early phase clinical trials showed that GLYX-13 was well-tolerated and demonstrated rapid and sustained antidepressant effects.

4.1.1. NCT01234558: A Phase II, Single-Dose Study

-

Objective: To evaluate the efficacy and safety of a single intravenous dose of GLYX-13 in subjects with treatment-resistant major depressive disorder.[15][16]

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.[15]

-

Participants: 115 subjects with an inadequate response to at least one antidepressant.[15]

-

Intervention: Single IV doses of GLYX-13 (1 mg/kg, 5 mg/kg, 10 mg/kg) or placebo.[15]

-

Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or Hamilton Depression Rating Scale (HDRS-17) total score.

4.1.2. Phase IIb Repeat-Dose Study

-

Objective: To assess the safety and efficacy of repeated doses of GLYX-13.

-

Results: The study, involving over 400 subjects, confirmed that repeat dosing maintained the antidepressant effects. Responders showed a significant difference between drug and placebo, with an average 2.8-point decrease in HDRS-17 scores the week after receiving GLYX-13 versus a 3.1-point increase after receiving placebo (p=0.03).[17]

Phase III Clinical Trials: The Turning Point

Despite the promising Phase II results, the large-scale Phase III program for Rapastinel (GLYX-13) ultimately failed to demonstrate a significant difference from placebo.

4.2.1. RAP-MD-01, RAP-MD-02, and RAP-MD-03 Studies

-

Objective: To confirm the efficacy, safety, and tolerability of adjunctive rapastinel in patients with MDD who had a partial response to ongoing antidepressant therapy.[18][19][20][21][22]

-

Design: Three randomized, double-blind, placebo-controlled, multicenter studies.[18][19]

-

Participants: A total of 1510 patients across the three studies.[20]

-

Intervention: Weekly intravenous injections of rapastinel (450 mg in RAP-MD-01 and RAP-MD-03; 225 mg and 450 mg in RAP-MD-02) or placebo, in addition to their ongoing oral antidepressant.[18]

-

Primary Outcome: Change from baseline in the MADRS total score.[23]

-

Results: The rapastinel treatment arms did not differentiate from placebo on the primary and key secondary endpoints in any of the three studies.[4][5][18][19][20][21][22]

Summary of Clinical Trial Data

| Trial Phase | Study Identifier | Number of Patients | Dosing | Key Finding | Reference |

| Phase II | NCT01234558 | 115 | Single IV dose (1, 5, 10 mg/kg) | Rapid and sustained antidepressant effects | [15][16] |

| Phase IIb | - | >400 | Repeat IV doses | Maintained antidepressant effects (p=0.03) | [17][24] |

| Phase III | RAP-MD-01, 02, 03 | 1510 | Weekly IV doses (225, 450 mg) | Failed to meet primary and secondary endpoints | [4][5][18][19][20][21][22] |

Conclusion and Future Directions

The development of GLYX-13 Trifluoroacetate represents a significant endeavor in the quest for novel, rapid-acting antidepressants. While its journey from a promising preclinical candidate to a Phase III failure is a stark reminder of the challenges in drug development, the scientific insights gained from its study remain valuable. The exploration of its unique mechanism of action as a glycine-site partial agonist of the NMDA receptor has contributed to a deeper understanding of the glutamatergic system's role in depression. Although GLYX-13 itself did not reach the market, the knowledge gleaned from its development continues to inform the search for new and more effective treatments for major depressive disorder. Further research into the nuances of NMDA receptor modulation may yet yield the next generation of rapid-acting antidepressants.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GLYX-13 Produces Rapid Antidepressant Responses with Key Synaptic and Behavioral Effects Distinct from Ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 12. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. homepages.gac.edu [homepages.gac.edu]

- 14. researchgate.net [researchgate.net]

- 15. meddatax.com [meddatax.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Naurex Inc.'s GLYX-13 Demonstrates Robust, Sustained Antidepressant Effects And Excellent Tolerability In Phase 2b Study - BioSpace [biospace.com]

- 18. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Allergan’s depression drug rapastinel fails in Phase III trials [clinicaltrialsarena.com]

- 21. Allergan Announces Phase 3 Results for Rapastinel as an Adjunctive Treatment of Major Depressive Disorder (MDD) [prnewswire.com]

- 22. news.abbvie.com [news.abbvie.com]

- 23. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 24. firstwordpharma.com [firstwordpharma.com]

The Role of Rapastinel Trifluoroacetate in Modulating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapastinel (B1663592) (formerly GLYX-13), as Rapastinel Trifluoroacetate, is a novel glutamatergic modulator with a unique mechanism of action that has shown promise in rapidly alleviating symptoms of major depressive disorder (MDD). Unlike traditional antidepressants, Rapastinel's therapeutic effects are linked to its ability to induce synaptic plasticity, a fundamental process for learning, memory, and mood regulation. This technical guide provides an in-depth analysis of Rapastinel's role in synaptic plasticity, focusing on its molecular mechanisms, quantitative effects on neuronal structures, and the experimental methodologies used to elucidate these properties. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the neurobiological underpinnings of novel antidepressant agents.

Introduction: The Glutamatergic System and Synaptic Plasticity in Depression

The glutamate (B1630785) system, particularly the N-methyl-D-aspartate receptor (NMDAR), plays a pivotal role in modulating synaptogenesis and synaptic plasticity. Dysregulation of this system has been implicated in the pathophysiology of MDD. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a key cellular mechanism underlying learning and memory.[1] Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.[1] Emerging evidence suggests that rapid-acting antidepressants like Rapastinel exert their therapeutic effects by promoting synaptic plasticity.[2][3]

Mechanism of Action of this compound

Rapastinel is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that acts as a modulator of the NMDA receptor.[2] Initially characterized as a glycine-site partial agonist, more recent evidence suggests it acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[4][5][6] This modulation enhances NMDAR activity at therapeutic concentrations.[4][7]

The binding of Rapastinel to the NMDAR leads to a cascade of downstream signaling events that are crucial for its effects on synaptic plasticity. These include the activation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[4][5] Activation of these pathways is linked to increased synthesis of synaptic proteins and the release of brain-derived neurotrophic factor (BDNF).[4][5][8] BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), further promoting synaptic plasticity and synaptogenesis.[4][9]

Signaling Pathway Diagram

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ERK/mTOR signaling may underlying the antidepressant actions of rapastinel in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ketamine - Wikipedia [en.wikipedia.org]

- 9. Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of Rapastinel Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate, also known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has garnered significant interest for its potential neuroprotective and rapid-acting antidepressant effects.[1] Unlike traditional N-methyl-D-aspartate (NMDA) receptor antagonists, Rapastinel acts as a partial agonist at the glycine (B1666218) site of the NMDA receptor.[2][3][4] This unique mechanism of action allows it to modulate glutamatergic neurotransmission, promoting synaptic plasticity and neuronal resilience without inducing the psychotomimetic side effects associated with NMDA receptor blockade.[5] This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of Rapastinel Trifluoroacetate, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.

Mechanism of Action: Modulating the NMDA Receptor and Enhancing Synaptic Plasticity

Rapastinel's primary mechanism of action involves the positive modulation of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory. It enhances NMDA receptor function, leading to a cascade of downstream events that are believed to underlie its neuroprotective properties.[1]

Key molecular events include:

-

Activation of Signaling Pathways: Rapastinel has been shown to activate intracellular signaling cascades crucial for neuronal survival and growth, including the Extracellular signal-regulated kinase (ERK) and mammalian Target of Rapamycin (mTOR) pathways.[5]

-

Increased Brain-Derived Neurotrophic Factor (BDNF) Release: The activation of these pathways promotes the release of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, differentiation, and the formation of new synapses.[5][6]

-

Enhancement of Long-Term Potentiation (LTP): LTP, a cellular correlate of learning and memory, is robustly enhanced by Rapastinel. This suggests an improvement in the efficiency of synaptic communication.[2][5][7]

-

Increased Dendritic Spine Density: Preclinical studies have demonstrated that Rapastinel administration leads to an increase in the density of mature dendritic spines on neurons in the hippocampus and medial prefrontal cortex, indicating the formation of new synaptic connections.[2][4][5]

The following diagram illustrates the proposed signaling pathway for Rapastinel's neuroprotective effects.

Quantitative Data from Preclinical Studies

The neuroprotective and pro-cognitive effects of Rapastinel have been quantified in several preclinical models. The following tables summarize key findings.

Table 1: Effect of Rapastinel on Long-Term Potentiation (LTP) in the Hippocampus

| Treatment Group | Time Point | LTP Magnitude (% of Baseline) | Statistical Significance |

| Vehicle | 24 hours | ~125% | - |

| Rapastinel (3 mg/kg IV) | 24 hours | ~175% | p < 0.05 |

| Vehicle | 1 week | ~130% | - |

| Rapastinel (3 mg/kg IV) | 1 week | ~160% | p < 0.05 |

Data adapted from Burgdorf et al. (2015).

Table 2: Effect of Rapastinel on Dendritic Spine Density in the Medial Prefrontal Cortex (Layer V) and Dentate Gyrus

| Brain Region | Spine Type | Change with Rapastinel (3 mg/kg IV) | Statistical Significance |

| Medial Prefrontal Cortex | Mature Spines | Increased | p < 0.05 |

| Medial Prefrontal Cortex | Immature Spines | No significant change | - |

| Dentate Gyrus | Mature Spines | Increased | p < 0.05 |

| Dentate Gyrus | Immature Spines | Decreased | p < 0.05 |

Data adapted from Burgdorf et al. (2015).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols used in the cited studies.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Rats are placed in the water cylinder for a 15-minute habituation session.

-

Test Session (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle. Following a specific pre-treatment time (e.g., 60 minutes), they are placed back into the cylinder for a 5-minute test session.

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique assesses synaptic plasticity.

-

Slice Preparation:

-

Rodents are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

The hippocampus is dissected, and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF for at least 1 hour.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of synaptic transmission is established by delivering single pulses at a low frequency.

-

LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of synaptic strength.

-

-

Drug Application: this compound or vehicle is administered to the animal prior to slice preparation or can be bath-applied directly to the slices.

Dendritic Spine Analysis

This morphological analysis quantifies changes in synaptic structures.

-

Tissue Preparation and Staining:

-

Animals are transcardially perfused with a fixative (e.g., 4% paraformaldehyde).

-

The brain is removed and post-fixed.

-

Coronal sections containing the hippocampus and prefrontal cortex are prepared.

-

Neurons are visualized using techniques such as Golgi-Cox staining or intracellular injection of a fluorescent dye (e.g., Lucifer Yellow) followed by confocal microscopy.

-

-

Imaging and Analysis:

-

High-resolution images of dendritic segments are acquired using a confocal microscope.

-

Dendritic spines are manually or semi-automatically counted and categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).

-

Spine density (number of spines per unit length of dendrite) is calculated.

-

The following diagram outlines a general experimental workflow for investigating the neuroprotective effects of Rapastinel.

Discussion and Future Directions

The preclinical data strongly suggest that this compound possesses significant neuroprotective properties, primarily through the positive modulation of NMDA receptor function and the subsequent enhancement of synaptic plasticity. Its ability to increase dendritic spine density and facilitate LTP provides a cellular basis for its observed pro-cognitive and antidepressant-like effects in animal models.[1][2][5]

Despite these promising preclinical findings, it is important to note that Phase III clinical trials for Rapastinel as an adjunctive treatment for major depressive disorder did not meet their primary endpoints.[8] Further research is warranted to fully elucidate the therapeutic potential of Rapastinel and similar compounds. Future investigations could explore:

-

Alternative Indications: Investigating the efficacy of Rapastinel in other neurological and psychiatric disorders characterized by synaptic dysfunction, such as post-traumatic stress disorder or cognitive impairment associated with aging.[5][9]

-

Biomarker Development: Identifying biomarkers that could predict which patient populations are most likely to respond to Rapastinel treatment.

-

Combination Therapies: Exploring the potential synergistic effects of Rapastinel when used in combination with other therapeutic agents.

Conclusion

This compound represents a novel approach to modulating the glutamatergic system for neuroprotection. The preclinical evidence robustly supports its role in enhancing synaptic plasticity and promoting neuronal resilience. While clinical translation has faced challenges, the foundational research into its mechanism of action provides a valuable framework for the future development of neuroprotective therapeutics targeting the NMDA receptor. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to build upon this important body of work.

References

- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurobiology of rapid acting antidepressants: convergent effects on GluA1-synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapastinel - Wikipedia [en.wikipedia.org]

- 9. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: Characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapastinel Trifluoroacetate: A Deep Dive into its Impact on Long-Term Potentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate (formerly known as GLYX-13) is a tetrapeptide with a unique mechanism of action that has garnered significant interest for its potential as a rapid-acting antidepressant with cognitive-enhancing properties. Unlike traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR) to facilitate neuroplasticity. A key aspect of its pro-cognitive and antidepressant effects is its ability to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This technical guide provides an in-depth analysis of Rapastinel's impact on LTP, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action: Modulating the NMDA Receptor to Enhance Synaptic Strength

Rapastinel's primary molecular target is the NMDA receptor, a crucial player in synaptic plasticity. Initially characterized as a glycine-site partial agonist, more recent evidence suggests that Rapastinel acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[1] This modulation enhances NMDAR function in response to glutamate, leading to an influx of calcium into the postsynaptic neuron. This calcium influx is a critical trigger for the downstream signaling cascades that initiate and maintain LTP.

The binding of Rapastinel is thought to induce a conformational change in the NMDAR, increasing its sensitivity to glutamate.[2] This leads to an enhanced postsynaptic response and a lower threshold for the induction of LTP. Studies have shown that the antidepressant-like effects of Rapastinel are blocked by NMDAR antagonists, confirming the necessity of NMDAR activation for its therapeutic actions.[2][3]

Signaling Pathways Involved in Rapastinel-Mediated LTP Enhancement

The enhancement of NMDAR function by Rapastinel initiates a cascade of intracellular signaling events that converge to strengthen synaptic connections. Key pathways implicated in this process include the mTOR (mammalian target of rapamycin) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways. Activation of these pathways leads to increased protein synthesis, dendritic spine growth, and enhanced synaptic efficacy, all of which are hallmarks of LTP.

Quantitative Data on Rapastinel's Impact on LTP and Synaptic Plasticity

Numerous preclinical studies have quantified the effects of Rapastinel on LTP and related markers of synaptic plasticity. The following tables summarize key findings from this research.

Table 1: Effect of Rapastinel on Long-Term Potentiation (LTP)

| Parameter | Brain Region | Rapastinel Concentration/Dose | Effect | Duration of Effect | Citation(s) |

| fEPSP Slope Potentiation | Hippocampus (CA1) | 100 nM (in vitro) | Significant enhancement of LTP magnitude | Acutely | [1] |

| fEPSP Slope Potentiation | Hippocampus (CA1) | 3 mg/kg (in vivo) | Significant enhancement of LTP magnitude | Up to 2 weeks | [3][4] |

| fEPSP Slope Potentiation | Medial Prefrontal Cortex (mPFC) | 100 nM (in vitro) | Significant enhancement of LTP magnitude | Acutely | [1] |

| fEPSP Slope Potentiation | Medial Prefrontal Cortex (mPFC) | 3 mg/kg (in vivo) | Reversal of stress-induced LTP impairment | At least 24 hours | [5] |

Table 2: Effect of Rapastinel on Dendritic Spine Morphology

| Parameter | Brain Region | Rapastinel Dose | Time Point | Effect | Citation(s) |

| Mature (Stubby) Spine Density | Dentate Gyrus & mPFC | 3 mg/kg (in vivo) | 24 hours post-dosing | Significant increase | [2][6] |

| Immature (Thin) Spine Density | Dentate Gyrus | 3 mg/kg (in vivo) | 24 hours post-dosing | Significant decrease | [2] |

Table 3: Effect of Rapastinel on NMDA Receptor Subunit Function

| Parameter | Brain Region | Rapastinel Dose | Time Point | Effect | Citation(s) |

| NR2B Subunit Contribution to NMDAR Current | Hippocampus (CA1) | 3 mg/kg (in vivo) | 1 week post-dosing | Significant increase | [3] |

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the effects of Rapastinel on LTP.

Ex Vivo Electrophysiology: Hippocampal and mPFC Slice Preparation and Recording

This protocol outlines the general procedure for preparing brain slices and recording LTP.

Detailed Methodologies:

-

Animals: Studies typically use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Slice Preparation:

-

Animals are anesthetized (e.g., with isoflurane) and transcardially perfused with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

The brain is rapidly removed and placed in ice-cold aCSF.

-

Coronal or horizontal slices (typically 300-400 µm thick) containing the hippocampus or medial prefrontal cortex are prepared using a vibratome.

-

Slices are allowed to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Artificial Cerebrospinal Fluid (aCSF) Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. The solution is continuously bubbled with 95% O₂/5% CO₂.

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).

-

A stimulating electrode is placed in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 LTP, or layer II/III for mPFC LTP).

-

A recording electrode is positioned in the dendritic field where the afferent fibers terminate (e.g., stratum radiatum of CA1, or layer V of the mPFC) to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

For in vitro studies, Rapastinel is bath-applied to the slice at the desired concentration.

-

LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS), which typically consists of multiple trains of short, high-frequency bursts of pulses.

-

fEPSPs are then recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

-

-

Data Analysis: The initial slope of the fEPSP is measured, and the post-induction slopes are normalized to the pre-induction baseline. The degree of potentiation is calculated as the percentage increase in the fEPSP slope.

Logical Relationship of Rapastinel's Action

The cognitive-enhancing and antidepressant effects of Rapastinel are underpinned by its ability to modulate synaptic plasticity. The following diagram illustrates the logical flow from molecular interaction to cellular and behavioral outcomes.

Conclusion

Rapastinel Trifluoroacetate represents a novel approach to the treatment of depression and cognitive dysfunction. Its ability to positively modulate NMDA receptor function and enhance long-term potentiation provides a strong cellular basis for its observed therapeutic effects. The data consistently demonstrate that Rapastinel facilitates synaptic plasticity, leading to structural and functional changes at the synaptic level. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced mechanisms of Rapastinel and other NMDAR modulators. A thorough understanding of its impact on LTP is crucial for the continued development and optimization of this promising class of therapeutics.

References

- 1. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapastinel (GLYX-13) has therapeutic potential for the treatment of post-traumatic stress disorder: characterization of a NMDA receptor-mediated metaplasticity process in the medial prefrontal cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of Rapastinel Trifluoroacetate at the GluN2B Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapastinel (B1663592) (formerly GLYX-13) is a tetrapeptide with rapid-acting antidepressant properties, functioning as a novel modulator of the N-methyl-D-aspartate receptor (NMDAR). Unlike traditional NMDAR antagonists, Rapastinel acts as a positive allosteric modulator (PAM), enhancing receptor function. This guide provides a detailed examination of Rapastinel's interaction with the NMDAR, with a specific focus on its affinity and functional modulation of GluN2B-containing subunits. While classical radioligand displacement assays show no direct binding affinity for the primary agonist, co-agonist, or channel blocker sites, functional assays reveal that Rapastinel potently modulates NMDAR channel conformation and activity, particularly at GluN2B-containing receptors, with effects observed in the nanomolar to picomolar range. This document outlines the quantitative data, details the experimental protocols used to ascertain these properties, and illustrates the subsequent signaling pathways involved in its therapeutic effects.

Introduction: Rapastinel and the NMDA Receptor

The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] It is a heterotetramer, typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D).[2] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. The GluN2B subunit, in particular, has been implicated in various neurological and psychiatric conditions and is a key target for therapeutic development.[2][3]

Rapastinel (Thr-Pro-Pro-Thr-amide) emerged from research into NMDAR modulators that could offer the rapid antidepressant effects of antagonists like ketamine without the associated psychotomimetic side effects.[4][5] Initially characterized as a glycine-site partial agonist, more definitive studies have demonstrated that Rapastinel binds to a novel allosteric site on the NMDAR complex.[1][4][6] At therapeutically relevant concentrations, it acts as a PAM, enhancing glutamate-mediated NMDAR activity and promoting long-term potentiation (LTP), a cellular correlate of learning and memory.[4][7]

Binding Characteristics and Functional Affinity for GluN2B

The interaction of Rapastinel with the NMDAR is nuanced. It does not compete for binding at the well-characterized orthosteric glutamate (B1630785) or glycine (B1666218) sites, nor at the intrachannel sites for MK-801 or phencyclidine (PCP).[6] Its mechanism is one of allosteric modulation, meaning it binds to a distinct site to alter the receptor's response to its primary agonists, glutamate and glycine.

Qualitative Evidence for GluN2B Interaction

Several lines of evidence point to a preferential functional interaction between Rapastinel and GluN2B-containing NMDARs:

-

Electrophysiology: In rat hippocampal slices, Rapastinel has been shown to preferentially enhance the conductance of GluN2B-containing NMDARs.[8][9]

-

Antagonist Blockade: The cognitive-enhancing effects of Rapastinel can be blocked by the GluN2B-specific antagonist ifenprodil.[3]

-

Receptor Expression: A single dose of Rapastinel has been observed to increase the proportion of whole-cell NMDAR current contributed by GluN2B-containing receptors in the hippocampus one week after administration.[3][10]

Quantitative Functional Affinity Data

Traditional binding affinity constants like Ki or Kd derived from competitive displacement assays are not applicable to Rapastinel at the classical NMDAR binding sites.[6] Instead, its potency is measured functionally, typically by its ability to enhance the binding of an open-channel blocker like [3H]MK-801, which serves as an indicator of NMDAR channel opening and conformational change.

| Parameter | Receptor Subtype | Value | Assay Type | Reference |

| EC50 | GluN1/GluN2A | 9.8 pM | [3H]MK-801 Functional Binding | [6] |

| EC50 | GluN1/GluN2B | 9.9 nM | [3H]MK-801 Functional Binding | [6] |

| EC50 | GluN1/GluN2C | 2.2 pM | [3H]MK-801 Functional Binding | [6] |

| EC50 | GluN1/GluN2D | 1.7 pM | [3H]MK-801 Functional Binding | [6] |

| Optimal Concentration | Mixed (Rat Forebrain) | 1-10 µM | [3H]MK-801 Functional Binding | [11] |

Table 1: Summary of Rapastinel's functional potency at NMDAR subtypes. Note the high potency (pM to nM range) in recombinant systems. The lower potency observed in rat forebrain membranes may reflect different assay conditions or the complexity of native tissue.

Experimental Methodologies

The characterization of Rapastinel's effects on the NMDAR relies on functional assays rather than direct competitive binding. Below are detailed protocols for two key experimental approaches.

Protocol: Functional [3H]MK-801 Binding Assay

This assay measures how a compound modulates the NMDAR's conformational state by quantifying the binding of the radiolabeled open-channel blocker [3H]MK-801 in the presence of an agonist.

Objective: To determine the EC50 of Rapastinel for enhancing glutamate-induced NMDAR channel opening.

Materials:

-

Cell membranes from HEK cells expressing recombinant human GluN1/GluN2B subunits or from rat forebrain tissue.

-

[3H]MK-801 (specific activity ~20-30 Ci/mmol).

-

Assay Buffer: Tris-HCl (50 mM, pH 7.4).

-

L-Glutamate.

-

Rapastinel Trifluoroacetate stock solutions.

-

Non-specific binding control: unlabeled MK-801 (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and vials.

-

Filtration manifold and scintillation counter.

Procedure:

-

Membrane Preparation: Thaw prepared cell membranes on ice. Resuspend in assay buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.

-

Assay Setup: In test tubes, combine assay buffer, a saturating concentration of L-Glutamate (e.g., 10 µM), and varying concentrations of Rapastinel (e.g., from 1 fM to 10 µM).

-

Radioligand Addition: Add [3H]MK-801 to a final concentration of 1-5 nM.

-

Initiate Reaction: Add the membrane suspension to each tube to initiate the binding reaction. The final assay volume is typically 0.5 mL.

-

Incubation: Incubate the reaction tubes at room temperature (e.g., 25°C) for 2-4 hours to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding of [3H]MK-801 as a function of Rapastinel concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

References

- 1. Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Rapastinel - Wikipedia [en.wikipedia.org]

- 5. oatext.com [oatext.com]

- 6. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 9. The long-lasting antidepressant effects of rapastinel (GLYX-13) are associated with a metaplasticity process in the medial prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Early research on GLYX-13 as a cognitive enhancer.

An In-depth Technical Guide to the Early Research of GLYX-13 (Rapastinel) as a Cognitive Enhancer

Introduction

GLYX-13, later known as rapastinel (B1663592), is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that emerged from early research as a promising cognitive enhancer.[1] It is a novel modulator of the N-methyl-D-aspartate receptor (NMDAR) and is classified as a glycine-site functional partial agonist.[2][3] Unlike NMDAR antagonists such as ketamine, which can cause psychotomimetic side effects and cognitive impairment, GLYX-13 was shown to enhance cognitive functions without these adverse effects.[4][5][6] This guide provides a technical overview of the foundational preclinical research into GLYX-13's mechanism of action and its effects on cognition, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

GLYX-13 exerts its effects by modulating the NMDA receptor, a critical component in synaptic plasticity, learning, and memory.[7][8] It acts as a partial agonist at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDAR.[4][7] This means that in the presence of the primary neurotransmitter glutamate, GLYX-13 facilitates the opening of the NMDAR ion channel, but to a lesser degree than the endogenous co-agonist glycine. This modulation enhances NMDAR function, particularly under conditions of high-frequency stimulation, leading to increased synaptic plasticity.[2][9]

Signaling Pathways and Synaptic Plasticity

The cognitive-enhancing effects of GLYX-13 are rooted in its ability to induce synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] GLYX-13 was shown to enhance the magnitude of LTP while simultaneously reducing long-term depression (LTD).[4][10]

The proposed signaling cascade is as follows:

-

NMDAR Modulation : GLYX-13 binds to the glycine site, priming the NMDAR to be activated by glutamate.

-

Calcium Influx : Upon activation and depolarization, the NMDAR channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron.[2][7]

-

Downstream Kinase Activation : The rise in intracellular Ca²⁺ activates downstream signaling pathways, including extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[4][11]

-

Protein Synthesis and BDNF Release : Activation of these pathways stimulates local protein synthesis and promotes the release of Brain-Derived Neurotrophic Factor (BDNF).[4][11]

-

Synaptic Strengthening : This cascade leads to increased trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane and an increase in the number and function of dendritic spines, ultimately strengthening synaptic connections.[1][4][11]

Preclinical Evidence of Cognitive Enhancement

Early preclinical studies in rodent models provided robust evidence for GLYX-13's efficacy as a cognitive enhancer. These studies demonstrated improvements in various domains of learning and memory, particularly in aged and learning-impaired animals.[4]

Quantitative Data from Preclinical Studies

| Behavioral Assay | Animal Model | GLYX-13 Dose (Route) | Key Quantitative Finding | Reference |

| Trace Eyeblink Conditioning | Young Adult (3 mo) & Aged (27 mo) Rats | 1 mg/kg (IV) | Significantly increased the percentage of conditioned responses in both young and aged rats compared to vehicle. The effect was more pronounced in aged rats. | [2] |

| Alternating T-Maze | Young Adult (3 mo) & Aged (27 mo) Rats | 1 mg/kg (IV) | Significantly increased the percentage of correct alternations, indicating improved spatial working memory in both age groups. | [2] |

| Morris Water Maze | Young Adult (3 mo) & Aged (27 mo) Rats | 1 mg/kg (IV) | Decreased the latency to find the hidden platform, demonstrating enhanced spatial learning and memory. | [2] |

| Positive Emotional Learning | Young Adult (3 mo) Rats | 1 mg/kg (IV) | Facilitated learning by increasing rates of hedonic 50-kHz ultrasonic vocalizations in response to a conditioned stimulus. | [2] |

| Novel Object Recognition (NOR) | C57BL/6J Mice | 1 mg/kg (IV) | Prevented and reversed declarative memory deficits induced by subchronic ketamine or PCP administration. Did not induce deficits on its own. | [4][6] |

Experimental Protocols

Novel Object Recognition (NOR) Task

The NOR task is used to assess declarative memory in rodents. The protocol generally involves three phases:

-

Habituation: The animal is allowed to freely explore an empty arena for a set period to acclimate to the environment.

-

Acquisition/Training Trial: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes). Drug administration (GLYX-13, ketamine, or vehicle) typically occurs before this phase.[6] For instance, a dose of 1.0 mg/kg GLYX-13 (IV) was administered 30 minutes prior to the acquisition trial.[6]

-

Retention/Test Trial: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A cognitively healthy animal will spend significantly more time exploring the novel object. A discrimination index is calculated to quantify this preference.

Electrophysiology: Long-Term Potentiation (LTP)

LTP studies were crucial in elucidating GLYX-13's effects on synaptic plasticity.

-

Slice Preparation: Hippocampal brain slices are prepared from rats.

-

Recording Setup: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for a period (e.g., 20-30 minutes) using low-frequency stimulation.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., three 100 Hz trains).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response. GLYX-13 (e.g., 1-10 µM) is applied to the bath to observe its effect on the magnitude of LTP.[9] Studies showed that GLYX-13 enhanced the magnitude of LTP.[9][10]

Conclusion

Early research on GLYX-13 consistently demonstrated its potential as a cognitive-enhancing agent. Its unique mechanism as an NMDAR glycine-site functional partial agonist allows it to facilitate synaptic plasticity and improve performance in a wide range of learning and memory tasks in preclinical models.[1] A key advantage highlighted in these studies was its ability to produce these pro-cognitive effects without the psychotomimetic and memory-impairing side effects associated with NMDAR antagonists.[2][4] These foundational findings established GLYX-13 as a significant lead compound in the development of novel therapeutics for cognitive deficits associated with neuropsychiatric and age-related disorders.

References

- 1. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLYX-13, an NMDA receptor glycine site functional partial agonist enhances cognition and produces antidepressant effects without the psychotomimetic side effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

- 8. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mccormick.northwestern.edu [mccormick.northwestern.edu]

- 11. researchgate.net [researchgate.net]

Unraveling the In Vitro Pharmacodynamics of Rapastinel Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapastinel (B1663592) Trifluoroacetate, formerly known as GLYX-13, is a tetrapeptide (Thr-Pro-Pro-Thr-amide) that has been investigated for its potential as a rapid-acting antidepressant.[1] Unlike many traditional antidepressants, Rapastinel modulates the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neuronal communication. This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Rapastinel Trifluoroacetate, offering a comprehensive overview of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Mechanism of Action: A Positive Allosteric Modulator

In vitro studies have revealed that Rapastinel acts as a positive allosteric modulator (PAM) of the NMDA receptor.[2] It binds to a novel and unique site on the NMDAR complex, distinct from the glutamate (B1630785) and glycine (B1666218) co-agonist binding sites.[3] This interaction enhances the receptor's response to glutamate, leading to an increase in NMDAR-mediated signal transduction and synaptic plasticity.[3] Notably, Rapastinel exhibits a biphasic dose-response curve in vitro, where it enhances NMDAR activity at lower, therapeutically relevant concentrations, while higher concentrations can lead to partial inhibition.[4][5]

Quantitative In Vitro Data

The following tables summarize the key quantitative data obtained from various in vitro assays characterizing the pharmacodynamics of this compound.

Table 1: Radioligand Binding Assays

| Assay | Receptor/Site | Ligand | Cell Type | This compound Activity | Reference |

| Radioligand Displacement | Multiple NMDAR sites (including MK-801 and PCP sites) | Various | --- | No meaningful inhibition observed at 30 µM | [4] |

| [3H]MK-801 Binding | NMDA Receptor Channel Pore | [3H]MK-801 | HEK cells expressing NR2A | EC50: 9.8 pM | [4] |

| HEK cells expressing NR2B | EC50: 9.9 nM | [4] | |||

| HEK cells expressing NR2C | EC50: 2.2 pM | [4] | |||

| HEK cells expressing NR2D | EC50: 1.7 pM | [4] |

Table 2: Functional Assays

| Assay | Endpoint | Cell/Tissue Type | This compound Activity | Reference |

| Intracellular Calcium ([Ca2+]i) Influx | NMDA-induced Ca2+ influx | Primary rat cortical neurons | Maximal enhancement at 100 nM (~30% increase); Partial inhibition at ≥1 µM (~25% inhibition) | [4][5] |

| Whole-Cell Patch Clamp | NMDA-induced inward current | Layer V pyramidal neurons of mPFC | Increased current at 0.1 and 1 µM; No effect at 10 µM | [6] |

| NMDA-activated currents | Cultured cortical neurons | Significantly enhanced NMDAR current at 100 nM (with and without Mg2+) | [7] | |

| Long-Term Potentiation (LTP) | Magnitude of LTP | Medial prefrontal cortex (mPFC) slices | Biphasic enhancement, with maximal effect at 100 nM | [5] |

Experimental Protocols

[3H]MK-801 Binding Assay

This assay is employed to assess the ability of a compound to modulate the binding of the non-competitive NMDAR antagonist [3H]MK-801 to the channel pore.

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK cells recombinantly expressing specific human NR1 and NR2 NMDAR subtypes (e.g., NR2A, NR2B, NR2C, NR2D).

-

Incubation: The cell membranes are incubated with a fixed concentration of [3H]MK-801 in the presence of glutamate and varying concentrations of this compound. The incubation is typically carried out in a Tris-HCl buffer at a specific pH (e.g., 7.4) and temperature.

-

Filtration: Following incubation, the reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding of [3H]MK-801 is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known NMDAR channel blocker like unlabeled MK-801) from the total binding. The data are then analyzed using non-linear regression to determine the EC50 value of this compound for enhancing [3H]MK-801 binding.

Intracellular Calcium Flux Assay

This functional assay measures the effect of this compound on NMDAR-mediated calcium influx into cells.

Methodology:

-

Cell Culture and Dye Loading: Primary rat cortical neurons or other suitable cell lines are cultured on appropriate plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded.

-

Compound Application: A solution containing NMDA is applied to the cells to induce NMDAR activation and subsequent calcium influx.

-

Rapastinel Treatment: In parallel or subsequent experiments, cells are pre-incubated with or co-applied with varying concentrations of this compound before or during NMDA application.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a microscope equipped with a calcium imaging system.

-

Data Analysis: The increase in intracellular calcium concentration is quantified by the change in fluorescence. The data are then analyzed to determine the concentration-response relationship of this compound, identifying concentrations that enhance or inhibit the NMDA-induced calcium response.[4][5]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of NMDAR-mediated ion currents in individual neurons.

Methodology:

-

Slice Preparation or Cell Culture: Acute brain slices (e.g., from the medial prefrontal cortex) are prepared, or primary neurons are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The neuron's membrane potential is held at a specific voltage (e.g., -60 mV or +40 mV) using a patch-clamp amplifier.

-

Drug Application: NMDA is applied to the bath solution to evoke NMDAR-mediated currents. Subsequently, this compound is added to the bath to assess its modulatory effects on these currents.

-

Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine changes in amplitude, kinetics, and other properties of the NMDAR-mediated response in the presence of Rapastinel.[6][7]

Signaling Pathways and Experimental Workflows

Rapastinel-Mediated NMDA Receptor Signaling

Rapastinel's positive modulation of the NMDA receptor initiates a cascade of downstream signaling events believed to be crucial for its therapeutic effects. This includes the activation of the Extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (B549165) (mTORC1) pathways, which are key regulators of protein synthesis and synaptic plasticity.[1][2] The activation of these pathways is also associated with an increase in the release of Brain-Derived Neurotrophic Factor (BDNF).[1]

Caption: Rapastinel signaling cascade.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically follows a multi-step process, starting from receptor binding studies to functional cellular assays.

Caption: In vitro characterization workflow.

Conclusion

The in vitro pharmacodynamics of this compound demonstrate a unique mechanism of action as a positive allosteric modulator of the NMDA receptor. Its ability to enhance NMDAR function at a novel binding site, leading to the activation of key signaling pathways involved in synaptic plasticity, underscores its potential as a novel therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Rapastinel and similar NMDAR modulators.

References

- 1. Modulation of the activity of N-methyl-d-aspartate receptors as a novel treatment option for depression: current clinical evidence and therapeutic potential of rapastinel (GLYX-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rapastinel - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Positive N-Methyl-D-Aspartate Receptor Modulation by Rapastinel Promotes Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Biphasic Dose Response of Rapastinel Trifluoroacetate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a detailed examination of the biphasic, or U-shaped, dose-response curve of Rapastinel (B1663592) Trifluoroacetate (formerly GLYX-13), a modulator of the N-methyl-D-aspartate receptor (NMDAR). It synthesizes key preclinical findings to elucidate the compound's concentration-dependent effects on NMDAR activity and its implications for therapeutic efficacy.

The Biphasic Dose-Response Relationship of Rapastinel

Rapastinel exhibits a distinct biphasic dose-response curve, where it enhances NMDAR function at lower, therapeutically relevant concentrations and produces weak inhibition at higher concentrations. This U-shaped profile is critical for understanding its mechanism of action and defining its therapeutic window. The antidepressant-like effects of Rapastinel are consistently associated with brain concentrations that correspond to the potentiating phase of its activity.[1][2]

In Vitro NMDAR Modulation

Studies using primary cortical neurons and heterologous expression systems have quantified Rapastinel's concentration-dependent effects on NMDAR-mediated calcium influx and currents. At nanomolar concentrations, Rapastinel acts as a positive allosteric modulator, enhancing receptor activity. Conversely, at micromolar and higher concentrations, it shows a partial inhibitory effect.[1][3]

Table 1: Summary of In Vitro Quantitative Data on Rapastinel's Dose Response

| Concentration Range | Effect on NMDAR Activity | Percent Modulation | Experimental Model | Reference |

| 10 - 300 nM | Potentiation / Enhancement | ~30% increase in Ca²+ influx | Primary Cortical Neurons | [1][3] |

| 100 nM | Potentiation / Enhancement | Maximal enhancement | Primary Cortical Neurons | [4] |

| ≥ 1 µM | Partial Inhibition | ~25% decrease in Ca²+ influx | Primary Cortical Neurons | [1][3] |

| 1 - 10 µM | Potentiation / Enhancement | Optimal increase in [³H]MK-801 binding | Rat Forebrain Membranes | [5] |

In Vivo Efficacy and Brain Concentration

The antidepressant efficacy of Rapastinel observed in preclinical models correlates directly with brain concentrations that produce NMDAR enhancement in vitro. Microdialysis studies in rats have established the relationship between systemic administration and the resulting extracellular fluid concentrations in the medial prefrontal cortex (mPFC), a key brain region implicated in depression.[1][6]

Table 2: In Vivo Dose, Brain Concentration, and Antidepressant-like Effects

| Systemic Dose (s.c.) | Associated Brain ECF Concentration | Antidepressant-like Efficacy | Animal Model | Reference |

| 10 mg/kg | ~30 nM | Minimal Efficacy | Rat Forced Swim Test | [1][6] |

| 30 mg/kg | ~100 nM | Maximal Efficacy | Rat Forced Swim Test | [1][6] |

Mechanism of Action: From Receptor to Synaptic Plasticity

Rapastinel's therapeutic effects are believed to stem from its ability to trigger NMDAR-dependent processes that enhance synaptic plasticity, akin to long-term potentiation (LTP).[5][7][8] Unlike NMDAR antagonists like ketamine, Rapastinel achieves its effects through modest, positive modulation of the receptor.[2][3]

Initially thought to be a glycine-site partial agonist, recent evidence demonstrates that Rapastinel acts as a positive allosteric modulator at a novel site on the NMDAR, independent of the glycine (B1666218) co-agonist site.[2][4] This modulation enhances NMDAR-mediated excitatory postsynaptic currents and the magnitude of LTP in the mPFC.[2] This action initiates downstream signaling cascades, including the activation of pathways like mTORC1 and an increase in Brain-Derived Neurotrophic Factor (BDNF) release, which are crucial for synaptogenesis and sustained antidepressant effects.[9][10]

Experimental Protocols and Methodologies

The characterization of Rapastinel's biphasic response relies on a combination of in vitro and in vivo assays.

In Vitro Calcium Influx Assay

-

Objective: To measure the direct effect of Rapastinel on NMDAR ion channel activity.

-

Methodology:

-

Primary cortical neurons are cultured and loaded with a calcium-sensitive fluorescent indicator.

-

Cells are pre-incubated with varying concentrations of Rapastinel Trifluoroacetate.

-

NMDARs are stimulated with an agonist (e.g., 3-10 µM NMDA) and a co-agonist (e.g., 3 µM D-serine).[1]

-

Changes in intracellular calcium are measured via fluorescence imaging.

-

Data are normalized to the maximal response induced by NMDA and D-serine alone.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure NMDAR-mediated currents in individual neurons.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cultured cortical neurons or in brain slices (e.g., mPFC).[1][2]

-

The neuron is voltage-clamped at both negative (-60 mV) and positive (+40 mV) membrane potentials to assess voltage dependency.[1]

-

NMDAR-mediated currents are evoked by application of NMDA.

-

Rapastinel (e.g., 100 nM) is bath-applied, and changes in the amplitude of NMDAR currents are recorded and quantified.[1]

-

Experiments are often conducted in Mg²⁺-free solutions to relieve the voltage-dependent channel block, or with physiological Mg²⁺ at depolarized potentials.[1]

-

In Vivo Microdialysis and Behavioral Testing

-

Objective: To correlate pharmacokinetics with pharmacodynamic antidepressant-like effects.

-

Methodology:

-

Microdialysis: A microdialysis probe is surgically implanted into the medial prefrontal cortex of a rat to sample the extracellular fluid.[1][6] Following systemic administration of Rapastinel (e.g., 10-30 mg/kg, s.c.), dialysate is collected at timed intervals to measure drug concentration via LC-MS/MS.[1]

-

Forced Swim Test (FST): Rats are administered Rapastinel or vehicle.[6] At specified time points (e.g., 1 hour, 7 days), they are placed in a cylinder of water, and the duration of immobility is recorded as a measure of depressive-like behavior.[6]

-

Visualizing the Biphasic Dose-Response Curve

The relationship between Rapastinel concentration and its modulatory effect on the NMDAR can be visualized as an inverted U-shaped or biphasic curve. The apex of the curve represents the optimal concentration range for NMDAR potentiation and, consequently, for its antidepressant effects.

References